Ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 4 and 6, an amino group at position 3, and an ethyl ester group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenylpyrimidine-2-amine with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Shares the pyrimidine core but lacks the ester and amino groups.
Ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ester group, and phenyl-substituted pyrimidine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)18(19(22)25)20-23-16(14-9-5-3-6-10-14)13-17(24-20)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJOEYZLAPFYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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